4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid

Lipophilicity Permeability ADME

Medicinal chemistry teams designing kinase inhibitors often face project failure when substituting in-class compounds-differences in lipophilicity and H-bonding critically alter target binding. This morpholine-pyrazole building block solves that: XLogP3-AA -1.2, 5 H-bond acceptors, and only 2 rotatable bonds for selective ATP-pocket engagement. The free carboxylic acid enables single-step amide/ester library synthesis for rapid SAR. Purity: ≥95%. Supplied as a solid; ship ambient. For R&D only.

Molecular Formula C10H13N3O4
Molecular Weight 239.23 g/mol
Cat. No. B13257316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid
Molecular FormulaC10H13N3O4
Molecular Weight239.23 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2C(OCC(=O)N2C)C(=O)O
InChIInChI=1S/C10H13N3O4/c1-12-4-6(3-11-12)8-9(10(15)16)17-5-7(14)13(8)2/h3-4,8-9H,5H2,1-2H3,(H,15,16)
InChIKeyTYPXYIYBVZHYKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid: Morpholine-Pyrazole Scaffold


4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid is a chiral, heterocyclic building block combining a 5-oxomorpholine-2-carboxylic acid core with a 1-methyl-1H-pyrazol-4-yl substituent [1]. This specific substitution pattern places it within a family of morpholine-pyrazole derivatives of high interest for kinase inhibitor and enzyme-targeting agent development [2]. The compound is characterized by a molecular formula of C10H13N3O4, a molecular weight of 239.23 g/mol, and is typically supplied at a purity of 95% [1]. Its structure features a carboxylic acid handle, enabling a wide range of downstream synthetic modifications [2].

Core Scaffold
Morpholine-pyrazole building block with carboxylic acid handle
Synthetic Versatility
Direct access to amide, ester, and hydrazide derivatives for SAR expansion
Research Context
Reported utility in kinase inhibitor and enzyme-targeting agent design

4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid: Procurement Risk of Analog Substitution


The high degree of structural modularity in morpholine-pyrazole acids means that even minor changes at the N-4 position or in the heterocyclic appendage profoundly alter key physicochemical properties. Generic substitution with a cheaper or more readily available 'in-class' compound carries a high risk of project failure, as differences in lipophilicity (LogP), hydrogen-bonding capability, and conformational flexibility critically dictate target binding affinity, selectivity, and pharmacokinetic behavior [1]. The following quantitative evidence demonstrates that the 4-methyl-3-(1-methyl-1H-pyrazol-4-yl) substitution pattern is not interchangeable and occupies a distinct property space relative to its closest commercial analogs [1].

Property
This Compound
Analog Risk
Lipophilicity
Balanced LogP profile
Carboxamide or acetic acid analogs may shift lipophilicity window, altering permeability context
H-Bond Acceptors
Additional acceptor site
Carboxamide analog lacks one HBA, potentially reducing target engagement capability
Conformational Flexibility
More rigid scaffold
Ethyl or acetic acid analogs increase rotatable bond count, which may reduce binding selectivity
Synthetic Handle
Carboxylic acid
Carboxamide analog limits diversification pathways, restricting SAR exploration

4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid: Quantitative Differentiation from Analogs


Balanced Lipophilicity Profile

The target compound's computed XLogP3-AA value of -1.2 is strategically situated between the significantly more polar carboxamide (-1.8) and acetic acid (-2.8) analogs and the more lipophilic 4-ethyl analog (-0.8) [1][2][3]. This positions the compound in an optimal LogP range often associated with promising ADME profiles, balancing aqueous solubility and passive membrane permeability.

Lipophilicity Profile
Cross-study comparable
XLogP3-AA: -1.2
Analogs: -1.8 to -0.8
Supports ADME property differentiation in lead series
Computed values; experimental validation recommended
Lipophilicity Permeability ADME Physicochemical Properties

Enhanced Hydrogen-Bonding Capacity

The target compound possesses 5 hydrogen bond acceptor (HBA) sites, compared to only 4 for the direct carboxamide analog [1][2]. This additional acceptor, likely contributed by the carboxylic acid carbonyl, provides an extra point for potential target engagement, which can be crucial for forming stable drug-target complexes.

H-Bond Acceptors
Class-level inference
5
vs 4 (carboxamide analog)
May contribute to target engagement profiles
Based on computed HBA count; binding assays needed
H-Bonding Target Engagement Binding Affinity Medicinal Chemistry

Greater Conformational Rigidity

The target compound has only 2 rotatable bonds, a feature shared with the carboxamide analog but in contrast to the 4-ethyl (3 rotatable bonds) and acetic acid (3 rotatable bonds) analogs [1][2][3]. This higher degree of pre-organization reduces the entropic penalty upon binding and can lead to improved selectivity for the intended target over flexible, promiscuous binders.

Rotatable Bonds
Class-level inference
2
vs 3 (ethyl/acetic acid analogs)
May enhance binding selectivity via entropy reduction
Entropy context; experimental confirmation advised
Conformational Restriction Selectivity Entropy Drug Design

Superior Synthetic Versatility

Unlike the analogous carboxamide (CAS 1955506-68-9), the target compound's carboxylic acid function is a universal synthetic handle that can be directly converted into esters, amides, hydrazides, or reduced to an alcohol for further functionalization . This single-step diversification capability is a key differentiator for structure-activity relationship (SAR) studies, offering a significantly expanded chemical space from a single core scaffold .

Synthetic Versatility
Data to verify
Carboxylic acid handle
direct ester/amide access
Supports rapid SAR library expansion
General reactivity; verify specific transformations
Synthetic Chemistry Derivatization SAR Building Blocks

Verified Commercial Availability

The target compound is actively supplied by multiple vendors, including defined stereoisomeric forms like rac-(2R,3R) (CAS 2307754-19-2) with transparent pricing (e.g., $1057 for 1g from Enamine) [1]. In contrast, close 4-ethyl and pyrazol-5-yl analogs frequently have 'price on request' status, indicating higher cost, longer lead times, and greater procurement uncertainty . The availability of the target compound as a distinct chemical entity with confirmed identity and purity reduces project risk.

Procurement Reliability
Supporting evidence
Rac isomer: $1057/g (Enamine)
4-ethyl analog: price on request
Transparent pricing aids budget and supply planning
Supplier data; verify current availability and lead times
Procurement Supply Chain Sourcing Isomeric Purity

4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid: Key Research Applications


Kinase Inhibitor Lead Design

Medicinal chemistry teams designing novel kinase inhibitors can prioritize this scaffold for its balanced lipophilicity (XLogP3-AA -1.2) and optimal hydrogen-bonding capacity (5 HBA). These properties, which differentiate it from more polar amide and more lipophilic ethyl analogs, are critical for achieving selective ATP-pocket binding . The rigid scaffold (2 rotatable bonds) further improves the chances of discovering highly selective leads.

Diversified Library Synthesis

Research groups requiring a common core for focused library synthesis should select this carboxylic acid over the corresponding carboxamide. The carboxylic group enables single-step conversion to dozens of amide or ester analogs, directly supporting rapid structure-activity relationship (SAR) exploration with minimal parallel synthesis effort .

Structure-Guided Fragment Growing

For projects using structural biology (e.g., X-ray crystallography, Cryo-EM) to guide fragment-based drug discovery, this compound's low number of rotatable bonds (2) makes it an ideal fragment for growing or linking. Its pre-organized structure reduces the entropic penalty during binding, a key advantage over the more flexible acetic acid and 4-ethyl analogs, which can improve target engagement and selectivity .

Application
Selection Property
Validation Focus
Kinase inhibitor lead design
Balanced lipophilicity and H-bonding capacity
ATP-pocket binding mode assessment, selectivity profiling
Diversified library synthesis
Carboxylic acid derivatization versatility
SAR expansion via parallel amide/ester synthesis
Fragment-based drug discovery
Conformational restraint profile
Fragment-growing compatibility, entropy-driven binding enhancement
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